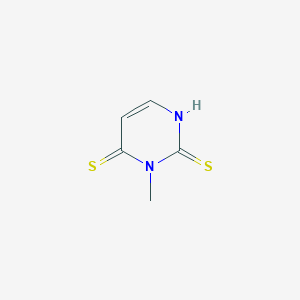

3-Methyl-2,4-dithiouracil

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1H-pyrimidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXCBQJQTWWDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628620 | |

| Record name | 3-Methylpyrimidine-2,4(1H,3H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66819-95-2 | |

| Record name | 3-Methylpyrimidine-2,4(1H,3H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Methyl 2,4 Dithiouracil

Synthetic Routes to 3-Methyl-2,4-dithiouracil

The synthesis of this compound is primarily achieved through the strategic modification of a pre-formed pyrimidine (B1678525) ring system. Key methodologies involve the introduction of sulfur atoms and subsequent specific alkylation.

Alkylation Strategies for Dithiouracil (B10097) Precursors

The direct synthesis of this compound can be approached by the N-alkylation of the 2,4-dithiouracil precursor. The methylation of 2-thiouracil (B1096) derivatives with reagents like methyl iodide under basic conditions is a known method for producing N-alkylated products. pharmacophorejournal.comekb.eg Specifically, the reaction of pyrimidine-2,4(1H,3H)-dithiones with two equivalents of an alkylating agent, such as 2,3-O-isopropylidene-2,3-dihydroxypropyl chloride, has been shown to result in the formation of 2,4-bis(alkylthio)pyrimidines, indicating that both sulfur atoms can be alkylated under certain conditions. nih.gov However, achieving selective methylation at the N3 position requires careful control of reaction conditions to avoid competing reactions at the N1 position and the sulfur atoms.

The alkylation of 2-thiouracil in an alkaline medium with butyl iodide has been used to prepare 2-butylthiopyrimidone-4. bibliotekanauki.pl While this demonstrates S-alkylation, similar principles apply to N-alkylation. The choice of base and solvent can significantly influence the regioselectivity of the reaction, directing the alkyl group to either a nitrogen or a sulfur atom.

Consideration of Thionation Methodologies

The creation of the 2,4-dithiouracil scaffold itself is a critical preliminary step. This is typically accomplished through a thionation reaction, where the carbonyl oxygen atoms of a uracil (B121893) or pyrimidinedione precursor are replaced with sulfur. The photophysical effects of this "double thionation" have been a subject of study, highlighting its importance in modifying the properties of the uracil ring system. rsc.orgnih.gov

Another fundamental approach to constructing the thiouracil system is through the cyclocondensation of a carbonyl-containing compound with thiourea (B124793). chemijournal.com For instance, the condensation of ethyl propionylacetate and thiourea is a reported method for synthesizing 6-ethyl thiouracil. nih.gov This general strategy allows for the initial formation of the 2-thiouracil ring, which can then be subjected to further thionation at the C4 position to yield 2,4-dithiouracil.

Synthesis of Related Methylated 2,4-Dithiouracil Derivatives

The synthesis of methylated dithiouracil derivatives is complicated by the presence of multiple reactive sites on the heterocyclic ring, making regioselectivity a significant challenge.

Regioselective N-Methylation Studies of Dithiouracil

The N-methylation of thiopyrimidinones is a well-studied area, revealing significant challenges in controlling the reaction's outcome. The alkylation of ambident anions of uracil and its thio-analogs can lead to a mixture of products. researchgate.net For instance, methylation of 2-methylthio-4-pyrimidone and its 6-methyl derivative with methyl iodide under basic conditions typically yields a mixture of the two possible N-methylated derivatives (N1-methyl and N3-methyl). tandfonline.com This lack of selectivity complicates the synthesis of pure this compound.

To overcome these challenges, alternative catalytic systems have been explored. Research into the liquid-phase methylation of methylthio-substituted pyrimidinones (B12756618) and triazinones using methanol (B129727) as the methylating agent over an H-Y zeolite catalyst has shown remarkable regioselectivity. tandfonline.comtandfonline.com This method selectively produces the N1-methylated products. tandfonline.comtandfonline.com While this specific study achieved N1 selectivity, it underscores the potential of using heterogeneous catalysts to control the regiochemical outcome of N-alkylation on the pyrimidine ring, a principle that is crucial for the targeted synthesis of the N3-methyl isomer.

Table 1: Research Findings on Regioselective N-Methylation of Thio-Substituted Pyrimidinones

| Precursor Compound | Methylating Agent/Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 6-methyl-2-methylthio-4-pyrimidone | Methyl Iodide / Base | Basic | Mixture of N1-methyl and N3-methyl derivatives | tandfonline.com |

| 2-methylthio-4-pyrimidone | Methanol / H-Y Zeolite | Liquid phase, 480 K | Selective formation of 1-methyl-2-methylthio-4-pyrimidone | tandfonline.comtandfonline.com |

| 6-methyl-2-methylthio-4-pyrimidone | Methanol / H-Y Zeolite | Liquid phase, 480 K | Selective formation of 1,6-dimethyl-2-methylthio-4-pyrimidone | tandfonline.comtandfonline.com |

Chemical Transformations and Reaction Mechanisms

Once synthesized, this compound can undergo further chemical transformations, with desulfurization being a notable reaction pathway.

Desulfurization Processes in 2,4-Dithiouracil Synthesis

Desulfurization, the removal of one or more sulfur atoms, has been observed as a significant side reaction for 2,4-dithiouracil under specific conditions. vulcanchem.com Studies involving the synthesis of gold (Au) and copper (Cu) complexes with 2,4-dithiouracil have shown that the compound can undergo desulfurization in the presence of sodium hydroxide (B78521) (NaOH). preprints.orgmdpi.commdpi.com This process involves the replacement of one or both sulfur atoms with oxygen, resulting in the formation of 2-thiouracil and uracil within the reaction mixture. preprints.orgmdpi.commdpi.com This transformation highlights the lability of the C=S bonds under alkaline conditions.

Enzymatic desulfurization has also been studied, where enzymes like TudS can convert 2-thiouracil and 4-thiouracil (B160184) to uracil, with a much higher conversion rate for 4-thiouracil. nih.gov This indicates that the position of the sulfur atom significantly influences its susceptibility to removal.

Table 2: Observed Desulfurization of 2,4-Dithiouracil

| Reactant | Conditions | Products | Notes | Reference |

|---|---|---|---|---|

| 2,4-dithiouracil | Synthesis of Au(III) complex using NaOH | 2-thiouracil, Uracil | Desulfurization is presumed to be caused by the influence of NaOH. | preprints.orgmdpi.commdpi.com |

| 2,4-dithiouracil | Synthesis of Cu(II) complex using NaOH | Uracil, 2-thiouracil | Desulfurization likely occurred under the alkaline conditions of the synthesis. | preprints.org |

Derivatization for Enhanced Research Utility

The chemical structure of this compound, featuring reactive thione groups, allows for various derivatization reactions. These modifications are instrumental in enhancing the compound's utility for research, primarily by improving its detectability and quantification in complex biological matrices. Derivatization strategies typically aim to introduce specific chemical moieties that augment properties such as volatility for gas chromatography (GC), ionization efficiency for mass spectrometry (MS), or introduce a chromophore/fluorophore for spectrophotometric detection.

Several derivatization techniques, while often documented for the broader class of thiouracils, are chemically applicable to this compound. These methods provide researchers with robust tools for trace-level analysis, which is crucial for metabolic studies and monitoring applications.

Alkylation for Chromatographic Analysis:

A common strategy involves the alkylation of the sulfur atoms. For instance, derivatization with 3-iodobenzyl bromide has been successfully employed for the analysis of various thiouracils, including 2-thiouracil and 6-methyl-2-thiouracil, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This reaction targets the thiol groups, attaching a benzyl (B1604629) moiety that improves chromatographic retention and significantly enhances ionization efficiency in the mass spectrometer, thereby lowering detection limits. nih.govresearchgate.net The resulting derivative can be readily extracted and analyzed, allowing for sensitive and selective quantification. researchgate.net

Silylation for Gas Chromatography:

For analysis via gas chromatography, which requires volatile analytes, silylation is a well-established derivatization method. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen atoms on the thiouracil ring with trimethylsilyl (B98337) (TMS) groups. oup.com This process reduces the polarity and increases the volatility of the compound, making it amenable to GC separation and subsequent detection by nitrogen-phosphorus detectors (NPD) or confirmation by tandem mass spectrometry (GC-MS/MS). oup.com

Post-Chromatographic Detection:

Another approach is post-chromatographic derivatization, where the reaction occurs after the analyte has been separated on a chromatography plate. For example, the iodine-azide reaction is a highly sensitive method for detecting sulfur-containing compounds like thiouracils. researchgate.net After separation by high-performance thin-layer chromatography (HPTLC), the plate is treated with an iodine-azide reagent. The thiouracil derivative catalyzes the reaction, producing colorless spots against a colored background, enabling sensitive visualization and quantification. researchgate.net

These derivatization methods underscore the adaptability of this compound for various analytical challenges, allowing its detection and measurement at very low concentrations in diverse research contexts. researchgate.netmdpi.com

Interactive Data Table: Derivatization Methods for Thiouracil Analysis

| Derivatization Reagent | Analytical Technique | Purpose of Derivatization | Target Functional Group | Reference |

| 3-Iodobenzyl bromide | LC-MS/MS | Enhance ionization efficiency and chromatographic retention | Thiol/Thione | nih.govresearchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-NPD, GC-MS/MS | Increase volatility and thermal stability | Thiol/Thione, Amide | oup.com |

| Iodine-Azide Solution | HPTLC | Enable sensitive post-chromatographic visualization | Thiol/Thione | researchgate.net |

Structural Elucidation and Conformational Analysis of 3 Methyl 2,4 Dithiouracil

X-ray Diffraction Analysis of 2,4-Dithiouracil and Analogues

X-ray diffraction studies are fundamental in determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 3-Methyl-2,4-dithiouracil was not found in the search results, extensive research has been conducted on the parent compound, 2,4-dithiouracil, and its analogues. acs.orgnih.govmdpi.com

The structure of 2,4-dithiouracil was first determined by X-ray diffraction in 1967. mdpi.compreprints.org This and subsequent studies have revealed that in the solid state, 2,4-dithiouracil exists in the dithione tautomeric form. mdpi.com Unlike many other uracil (B121893) derivatives that form hydrogen-bonded layers held together by π-stacking interactions, 2,4-dithiouracil exhibits a more complex three-dimensional network based on N–H···S and C–H···S hydrogen bonds. acs.org This distinct packing is influenced by the presence of the two sulfur atoms. acs.org

The study of various uracil derivatives, including thiouracils, by X-ray diffraction has provided valuable insights into their crystal packing and energetic features. acs.org For instance, the cohesive energy of 2,4-dithiouracil has been calculated to be around -100 kJ·mol⁻¹. acs.org The analysis of related compounds like 6-methyl-2-thiouracil further contributes to understanding the structural implications of substitution on the uracil ring. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques provides detailed information about the connectivity and chemical environment of atoms within the this compound molecule.

While specific ¹H NMR data for this compound was not explicitly detailed in the provided search results, the analysis of the parent compound, 2,4-dithiouracil, offers valuable comparative information. For 2,4-dithiouracil, the ¹H NMR spectrum shows two singlets for the N-H protons (H-1 and H-3) and two doublets for the C-H protons (H-5 and H-6). mdpi.com In this compound, the signal corresponding to the H-3 proton would be absent and replaced by a signal for the methyl group protons.

¹³C NMR spectroscopy is particularly informative for characterizing the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, which is significantly influenced by the two thiocarbonyl groups and the N-methyl group.

Studies have shown that the chemical shift of the N-3 methyl carbon is a sensitive indicator of the presence of thiocarbonyl groups at the C-2 and C-4 positions. cdnsciencepub.com In this compound, the N-3 methyl signal appears at a chemical shift of 41.2 ppm, which is significantly downfield compared to 3-methyluracil (B189468) (26.4 ppm) and 3-methyl-2-thiouracil (32.9 ppm). cdnsciencepub.com This deshielding effect is even more pronounced in 1,3-dimethyl-2,4-dithiouracil, where the signal is observed at 45.9 ppm. cdnsciencepub.com

The chemical shifts of the ring carbons are also characteristic. In the series of uracil and thiouracil derivatives, the changes in chemical shifts of C-2, C-4, and C-5 upon N-methylation are generally small. cdnsciencepub.com However, the presence of the sulfur atoms has a notable effect on the chemical shifts of the C-2 and C-4 carbons. cdnsciencepub.com

Advanced 2D NMR techniques such as DEPT-135, ¹H-¹H COSY, HMBC, and HSQC are crucial for unambiguous signal assignment. mdpi.compreprints.orgresearchgate.netuctm.edu

DEPT-135 experiments distinguish between CH, CH₂, and CH₃ groups, aiding in the identification of the methyl and methine carbons. mdpi.comchemijournal.com

¹H-¹H COSY establishes correlations between coupled protons, such as H-5 and H-6 on the pyrimidine (B1678525) ring. mdpi.com

HSQC correlates protons directly to the carbons they are attached to, allowing for the direct assignment of carbon signals based on their proton attachments. mdpi.com

HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is invaluable for confirming the connectivity of the entire molecule, including the position of the methyl group. mdpi.com For example, HMBC correlations would be expected between the methyl protons and the C-2 and C-4 carbons.

Table 1: ¹³C NMR Chemical Shifts (ppm) for this compound and Related Compounds in DMSO-d₆

| Compound | C-2 | C-4 | C-5 | C-6 | N₃-CH₃ |

|---|---|---|---|---|---|

| This compound | 175.0 | 188.8 | 114.9 | 142.1 | 41.2 |

| 3-Methyluracil | 151.4 | 163.6 | 101.5 | 142.9 | 26.4 |

| 3-Methyl-2-thiouracil | 175.7 | 161.0 | 106.6 | 142.4 | 32.9 |

Data sourced from Still et al. (1978). cdnsciencepub.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" that is sensitive to its structure and bonding.

The IR spectrum of this compound in DMSO-d₆ solution shows a relatively intense band in the region of 1600-1620 cm⁻¹. bibliotekanauki.pl This band is assigned to the C₅=C₆ stretching vibration, ν(C₅=C₆). bibliotekanauki.pl This assignment is confirmed by the disappearance of this band upon reduction of the C₅=C₆ double bond. bibliotekanauki.pl The presence and position of this band provide strong evidence that this compound exists in the dithione form in solution. bibliotekanauki.pl

In the monoanionic form of this compound, this ν(C₅=C₆) band disappears. bibliotekanauki.pl This is consistent with charge delocalization between the S₂ and S₄ atoms through the C₅=C₆ bond. bibliotekanauki.pl

Raman spectroscopy also provides valuable information. For 2,4-dithiouracil, Raman and ATR bands for the ν(C=C) stretching are observed around 1547 cm⁻¹ and 1565 cm⁻¹, respectively. mdpi.com Bands indicative of the C=S bond are found in the range of 1252–1254 cm⁻¹. mdpi.com

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation.

Studies on 2,4-dithiouracil and its analogues have provided significant insights into the effects of thionation on the electronic structure. mdpi.compreprints.orgresearchgate.net The photoelectron spectra of these molecules show distinct features arising from the ionization of electron pairs from the sulfur and oxygen atoms, as well as from the pyrimidine π-system. mdpi.compreprints.orgresearchgate.net

Time-resolved photoelectron spectroscopy (TRPES) has been used to study the photodynamics of 2,4-dithiouracil, revealing the influence of double thionation on its excited-state relaxation pathways. mdpi.com The first ionization potential for the series of thiouracils is found to be between 8.4 and 8.7 eV, which is about 1 eV lower than that of uracil. researchgate.net This lowering of the ionization potential is attributed to the presence of the sulfur atoms. researchgate.net For 2,4-dithiouracil, the first three ionization events are associated with the sulfur lone pairs and π orbitals. researchgate.net

Core-Level Photoelectron Spectroscopy (XPS)

Core-Level Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative information about the elemental composition and the chemical state of atoms within a molecule. This is achieved by measuring the binding energies of core-level electrons, which are sensitive to the local chemical environment.

A recent in-depth study on the gas-phase XPS of 2,4-dithiouracil offers a solid foundation for understanding the core-level binding energies in this compound. researchgate.netaip.orgdntb.gov.uaaip.org For 2,4-dithiouracil, the experimental binding energies for the various core levels have been determined and assigned through comparison with theoretical calculations. researchgate.netaip.orgaip.org

The introduction of a methyl group at the N3 position in this compound is expected to cause shifts in the binding energies of the adjacent atoms, primarily the nitrogen at the N3 position and the neighboring carbon atoms (C2 and C4). Methylation typically leads to electron release into the ring, which would increase the electron density on the N3 atom and consequently decrease its core-level binding energy. cdnsciencepub.com

Below are the experimental core-level binding energies for the parent compound, 2,4-dithiouracil, which serve as a reference for discussing this compound.

Table 1: Experimental Core-Level Binding Energies for 2,4-dithiouracil

| Core Level | Experimental Binding Energy (eV) | Atom Assignment |

|---|---|---|

| N 1s | 406.9 | N1, N3 |

| C 1s | 291.2 | C5 |

| 292.7 | C6 | |

| 293.2 | C4 | |

| 294.3 | C2 | |

| S 2s | 232.5 | S at C2, S at C4 |

| S 2p₃/₂ | 168.0 | S at C2, S at C4 |

Data sourced from Mayer et al. (2024). researchgate.netaip.orgaip.org

In the N 1s spectrum of 2,4-dithiouracil, a single feature is observed at 406.9 eV, indicating that the two nitrogen atoms are in very similar chemical environments. aip.org For this compound, one would expect this peak to split into two distinct components due to the different chemical environments of the N1-H and N3-CH₃ moieties. The N3-CH₃ peak would likely appear at a lower binding energy compared to the N1-H peak due to the electron-donating nature of the methyl group. cdnsciencepub.com

The C 1s spectrum of 2,4-dithiouracil shows four distinct peaks, which have been assigned to the four carbon atoms in the pyrimidine ring. aip.org In this compound, an additional C 1s peak from the methyl group itself would be expected at a lower binding energy, typically around 285 eV. Furthermore, the binding energies of the C2 and C4 carbons would be influenced by the methylation at N3.

The sulfur 2p spectrum of 2,4-dithiouracil displays a single spin-orbit split photoline with the 2p₃/₂ component at 168.0 eV and the 2p₁/₂ component at 169.2 eV, with a splitting of 1.2 eV. dntb.gov.ua This suggests that the two sulfur atoms are in equivalent chemical environments. This feature is expected to be largely preserved in this compound, although minor shifts may occur due to the electronic influence of the methyl group on the ring system.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy probes the transitions of core-level electrons to unoccupied molecular orbitals. This technique provides detailed information about the electronic structure and orientation of molecules.

The NEXAFS spectra of 2,4-dithiouracil have been reported at the nitrogen K-edge and the sulfur L-edges. researchgate.net These spectra are characterized by distinct pre-edge features corresponding to transitions into various π* and σ* orbitals.

Table 2: Main NEXAFS Transitions for 2,4-dithiouracil

| Edge | Energy (eV) | Assignment |

|---|---|---|

| N 1s | ~400-405 | 1s → π* |

| S 2s | ~225-230 | 2s → π* / σ* |

Data interpretation based on findings for thionated uracils. researchgate.netnih.gov

At the nitrogen K-edge of 2,4-dithiouracil, the NEXAFS spectrum is complex, reflecting the various unoccupied molecular orbitals with nitrogen character. researchgate.net For this compound, the introduction of the methyl group would alter the energies and intensities of these transitions. The distinct electronic environment of the N3 atom would likely lead to changes in the pre-edge features of the N 1s spectrum.

Tautomerism and Isomerism in 3 Methyl 2,4 Dithiouracil Systems

Dithione-Dithiol Tautomeric Equilibria

The structure of 3-Methyl-2,4-dithiouracil allows for the existence of several tautomeric forms, primarily involving the migration of a proton between the nitrogen and sulfur atoms. The principal equilibrium is the dithione-dithiol tautomerism, where the molecule can exist as a dithione form with two C=S double bonds, or as various dithiol forms containing C-SH single bonds and C=N double bonds within the pyrimidine (B1678525) ring. Theoretical studies on the parent compound, 2,4-dithiouracil, have shown that while six tautomeric forms are possible energy minima, the dithione tautomer represents the global energy minimum, making it the most stable form. researchgate.net The energy difference to the next most stable form, the dithiol tautomer, is relatively small, suggesting that other forms can be accessed. researchgate.netacs.org

In neutral solutions, experimental evidence from various spectroscopic methods confirms that this compound predominantly exists in the dithione form. bibliotekanauki.pl This is consistent with findings for the parent compound, 2,4-dithiouracil, and its 1-methyl derivative, which are also found in the dithione state in both aqueous and non-aqueous media. bibliotekanauki.pl

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are key tools for this verification. In IR spectra, the presence of a strong absorption band corresponding to the C5=C6 double bond vibration (around 1600-1620 cm⁻¹) is a clear indicator of the dithione structure. bibliotekanauki.pl This band's presence in the spectrum of this compound in dimethyl sulfoxide (B87167) (DMSO) supports its existence in the dithione form. bibliotekanauki.pl

Furthermore, ¹³C NMR spectroscopy provides a sensitive method for analyzing the tautomeric state. The chemical shift of the N-methyl carbon signal is a strong indicator of the surrounding chemical environment. For this compound, the N-3 methyl signal appears at a characteristic chemical shift that reflects the presence of two adjacent thiocarbonyl (C=S) groups. cdnsciencepub.com

Table 1: Characteristic Spectroscopic Data for the Dithione Form of this compound and Related Compounds

| Compound | Solvent | Spectroscopic Method | Observed Feature | Interpretation |

|---|---|---|---|---|

| This compound | DMSO-d₆ | IR Spectroscopy | Strong band at 1600-1620 cm⁻¹ | v(C5=C6) stretch, characteristic of dithione form. bibliotekanauki.pl |

| This compound | Not specified | ¹³C NMR | N-3 methyl signal at 41.2 ppm | Downfield shift indicates presence of two thiocarbonyl groups. cdnsciencepub.com |

The equilibrium between different tautomers can be significantly influenced by the surrounding solvent and medium. nih.gov Factors such as solvent polarity and the ability of the solvent to form hydrogen bonds play a crucial role in stabilizing one tautomeric form over another. nih.gov While the dithione form of this compound is predominant in most common solvents, changes in the medium can shift the equilibrium. bibliotekanauki.pl For instance, in studies of related azomethine derivatives, the solvent's hydrogen-bonding capability was found to dramatically influence the tautomerization process. nih.gov For some compounds, an increase in solvent polarity can cause a noticeable shift in the maximum absorption wavelength (λmax) in UV/Vis spectra, indicating a change in the electronic structure related to tautomerism. nih.gov Although the dithione form of this compound is stable, its tautomeric balance is a delicate interplay between the molecule's intrinsic stability and its interactions with the solvent environment.

Monoanionic Forms and Intramolecular Charge Delocalization

Upon deprotonation, this compound forms a monoanion. In this state, the negative charge is not localized on a single atom but is delocalized across the molecule's π-system. This intramolecular charge delocalization is a key feature of its anionic form. bibliotekanauki.pl

The deprotonation of this compound occurs at the N1-H position. The resulting negative charge is then distributed between the S2 and S4 sulfur atoms and the nitrogen atoms within the pyrimidine ring. This delocalization is evident in the infrared spectrum of the monoanion. A key diagnostic feature is the disappearance of the strong v(C5=C6) band that characterizes the neutral dithione form. bibliotekanauki.pl The loss of this band indicates that the C5=C6 bond has lost its double-bond character, which is consistent with the delocalization of the charge across the S2-C2-N1-C6-C5-C4-S4 part of the ring. bibliotekanauki.pl This phenomenon is analogous to the charge delocalization observed in the monoanions of 2,4-diketopyrimidines. bibliotekanauki.pl

This charge distribution is a critical aspect of the molecule's reactivity and its ability to interact with other species in a biological or chemical system. The delocalized nature of the anion enhances its stability.

Phototautomerism and Photoisomerization Processes (e.g., thione → thiol transitions)

Beyond the equilibria present in the ground state, this compound and related compounds can undergo photochemical transformations when exposed to ultraviolet (UV) light. researchgate.netresearchgate.net These processes, known as phototautomerism or photoisomerization, involve the light-induced conversion of one tautomer into another.

Specifically, for dithiouracils, UV irradiation can promote a proton transfer from a nitrogen atom to a sulfur atom, converting a thione group (C=S) into a thiol group (S-H). researchgate.netresearchgate.net Studies on the closely related 2,4-dithiouracil isolated in low-temperature argon matrices have shown that UV light (λ>320 nm) induces the transformation of the stable dithione form into the dithiol tautomer. researchgate.netresearchgate.net This process involves the transfer of protons from both N1-H and N3-H groups to the C2=S and C4=S sulfur atoms, respectively. researchgate.net

For N-methylated thiouracils, such as 3-methyl-2-thiouracil, similar thione → thiol phototautomeric reactions have been observed, leading to the formation of oxo-thiol isomers. nih.govacs.orgresearchgate.net These photoreactions are often reversible, meaning that the system can reach a photostationary state where both the initial and photogenerated tautomers coexist under continuous irradiation. nih.govacs.org It is well-established that the ultimate products of these photoreactions in 2,4-dithiouracil are the dithiol tautomeric forms. researchgate.netresearchgate.net

Table 2: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dithiouracil |

| 1-Methyl-2,4-dithiouracil |

| 3-Methyl-2-thiouracil |

| 2,4-Diketopyrimidines |

Computational and Theoretical Studies on 3 Methyl 2,4 Dithiouracil

Quantum Chemical Calculations of Tautomeric Stability and Energy Landscapes (e.g., DFT methods)

Theoretical investigations into the tautomerism of 2,4-dithiouracil and its derivatives, including 3-Methyl-2,4-dithiouracil, have been conducted to understand their relative stabilities. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in this area. indexcopernicus.commdpi.comnih.gov

Studies on the parent compound, 2,4-dithiouracil, have shown that among its various possible tautomeric forms, the dithione tautomer is the most stable, possessing the lowest energy. mdpi.com The energy difference between the dithione form and the next most stable tautomer, the dithiol 2 form, has been calculated to be 28 kJ mol⁻¹. mdpi.com This significant energy gap suggests that the dithione form is the predominant species under normal conditions.

DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to optimize the geometries of various tautomers and to determine their relative energies. indexcopernicus.comnih.gov These calculations consistently indicate that the keto-thione tautomeric form is the most stable for thiouracils in both the gas phase and in solution. acs.org The introduction of a methyl group at the N3 position, as in this compound, is not expected to alter this fundamental preference for the dithione structure. Mass spectrometry studies, supported by theoretical calculations, on related methyl-substituted uracils have demonstrated that the diketo form (analogous to the dithione form) is the major tautomer in the gas phase. conicet.gov.ar

The stability of these tautomers is influenced by the solvent environment. The self-consistent reaction field (SCRF) method has been used to examine solvent effects, revealing that while the relative energies of tautomers can be altered, the dithione form generally remains the most stable across solvents of varying polarities. indexcopernicus.com

Table 1: Relative Stability of 2,4-dithiouracil Tautomers

| Tautomer | Relative Energy (kJ mol⁻¹) |

|---|---|

| Dithione | 0 |

| Dithiol 2 | 28 |

Data sourced from quantum chemical calculations. mdpi.com

Electronic Structure Investigations

Analysis of Dyson Orbitals and Electron Contributions

The electronic structure of this compound and related thiouracils has been extensively studied through the analysis of Dyson orbitals, which provide insight into the process of photoionization. researchgate.netdntb.gov.uaacs.org Dyson orbitals represent the overlap between the initial N-electron state and the final (N-1)-electron state plus a free electron, essentially describing the orbital from which the electron is removed. rsc.org

For 2,4-dithiouracil, computational studies show that the ionization channels with the lowest energy, corresponding to the first band in the photoelectron spectrum, are dominated by contributions from the n and π orbitals of the sulfur atoms. researchgate.net Specifically, the Dyson orbitals associated with the S₀ → D₀₋₃ ionizations are primarily composed of sulfur atom orbitals. researchgate.net This indicates that the electrons most easily removed from the molecule are those localized on the sulfur atoms.

In contrast, higher energy ionization bands are associated with electrons from other parts of the molecule. For instance, in thiouracils containing oxygen, a distinct band around 10 eV is attributed to ionization from the n and π orbitals of the oxygen atom. researchgate.net In 2,4-dithiouracil, which lacks oxygen, this band is absent. researchgate.net At even higher energies (>12 eV), ionization occurs from the π orbitals of the pyrimidine (B1678525) ring. researchgate.net

Computational Studies on Electronic Transitions (e.g., TD-DFT)

Time-dependent density functional theory (TD-DFT) has been a key computational tool for investigating the electronic transitions of thiouracils, including derivatives like this compound. acs.orgresearchgate.net These studies calculate the vertical electronic transition energies to understand the absorption properties of these molecules.

Comprehensive theoretical studies have been performed on the singlet and triplet ππ* and nπ* transition energies of 2,4-dithiouracil and its methyl derivatives in the gas phase and in solutions such as water and acetonitrile. acs.org The calculations, often using the B3LYP functional with the 6-311++G(d,p) basis set, have shown good agreement with experimental data. acs.org The effects of the solvent on the electronic transitions are typically modeled using the Polarizable Continuum Model (PCM). acs.org

The substitution of oxygen with sulfur atoms in the uracil (B121893) ring leads to a significant red-shift in the absorption spectra. ufmg.br This is a well-documented characteristic of thiobases. For 2,4-dithiouracil, the lowest energy absorption band is primarily due to electronic transitions localized on the sulfur atoms. ufmg.br The specific excitation wavelength can determine which sulfur atom is predominantly involved in the electronic transition. ufmg.br

The presence of a methyl group, as in this compound, has been shown to have a minimal perturbing effect on the electronic transition energies and the ordering of the excited states. rsc.org

Table 2: Calculated Vertical Electronic Transition Energies (eV) for a Thiouracil Derivative

| Transition | Gas Phase | Water | Acetonitrile |

|---|---|---|---|

| S₀ → S₁ (nπ*) | 3.25 | 3.35 | 3.32 |

| S₀ → S₂ (ππ*) | 4.10 | 4.20 | 4.18 |

Note: This is a representative table based on general findings for thiouracils and may not be specific to this compound. Actual values can be found in detailed computational studies. acs.org

Spectroscopic Simulations for Interpretation and Prediction (e.g., Vibrational, Photoelectron, NEXAFS)

Computational simulations of various spectroscopic techniques are crucial for interpreting experimental data and predicting the spectroscopic properties of molecules like this compound.

Vibrational Spectroscopy: DFT calculations have been successfully used to simulate the vibrational (infrared and Raman) spectra of 2,4-dithiouracil and its cation and anion forms. researchgate.net These simulations aid in the assignment of experimentally observed vibrational modes.

Photoelectron Spectroscopy (PES): Theoretical photoelectron spectra for 2,4-dithiouracil have been calculated using high-level methods such as equation-of-motion coupled-cluster (EOM-IP-CCSD) and multireference configuration interaction (MRCI). researchgate.netdntb.gov.uaresearchgate.net These simulations, which often include vibrational effects, can accurately reproduce experimental vibrationally resolved valence photoelectron spectra. arxiv.org The calculations confirm that the first ionization potential of thiouracils is significantly lower (by about 1 eV) than that of canonical uracil. arxiv.org For 2,4-dithiouracil, the lowest energy band in the photoelectron spectrum originates from the four lowest energy transitions (D₀-D₃ states), which are dominated by n or π type contributions from the sulfur atoms. researchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectra of 2,4-dithiouracil have been both experimentally measured and theoretically simulated at various atomic edges (C 1s, N 1s, S 2s, and S 2p). aip.orgdntb.gov.uanih.govresearchgate.net The calculations, often performed using algebraic diagrammatic construction (ADC) or EOM-CCSD, provide detailed insights into the core-level electronic structure. aip.orgdntb.gov.uanih.gov For instance, at the N 1s edge, theoretical calculations for 2,4-dithiouracil predict two well-separated features corresponding to the N1 and N3 atoms, with the N3 electron being slightly more weakly bound. aip.org The S 2p NEXAFS spectra are characterized by strong pre-edge transitions and a spin-orbit splitting of approximately 1.2 eV. aip.orgdntb.gov.uanih.gov

Table 3: Calculated and Experimental Core-Level Binding Energies (eV) for 2,4-dithiouracil

| Core-level | Theoretical (Shifted) | Experimental |

|---|---|---|

| N 1s (N1) | 407.27 | 407.0 |

| N 1s (N3) | 406.92 | 407.0 |

| S 2s | - | - |

| S 2p | - | - |

Note: Theoretical values are shifted to match experimental data. Experimental values may represent a single unresolved peak. aip.org

Excited State Dynamics and Photophysical Pathways

The photophysics of thiouracils like this compound are dominated by ultrafast and highly efficient intersystem crossing (ISC) to the triplet state, a stark contrast to the internal conversion (IC) pathways that dominate in canonical nucleobases like uracil. rsc.org

Non-Radiative Processes and Intramolecular Decay

Upon photoexcitation, this compound undergoes a complex series of non-radiative decay processes. Time-resolved photoelectron spectroscopy (TRPES) has been a key experimental technique for studying these dynamics in the gas phase. rsc.org

The deactivation mechanism involves multiple low-lying excited states, leading to competing IC and ISC pathways. rsc.org After initial excitation, the molecule rapidly relaxes. A common feature observed in thiobases is the population of the triplet manifold, which can occur either directly via ISC from the initially excited bright singlet state or through an intermediate dark state. ufmg.br

For 2,4-dithiouracil, the decay pathways are strongly correlated with those of 2-thiouracil (B1096) or 4-thiouracil (B160184), depending on which sulfur atom the initial electronic transition is localized. ufmg.br The double thionation in 2,4-dithiouracil ensures that ISC remains the dominant photophysical process, with a triplet quantum yield approaching unity. rsc.org However, the involvement of several excited states makes the deactivation mechanism more complex than in the singly thionated uracils. rsc.org Theoretical models, such as those developed for the similar molecule 2,4-dithiothymine, provide valuable guidance for interpreting the experimental data and understanding the intricate intramolecular decay pathways. rsc.org The introduction of a methyl group is expected to have a minimal impact on the fundamental deactivation pathway, though it may slightly increase relaxation times associated with the motion of the substituent. rsc.org

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dithiouracil |

| Uracil |

| 2-thiouracil |

| 4-thiouracil |

| 2,4-dithiothymine |

| 1-methyluracil |

| 3-methyluracil (B189468) |

| 1,3,6-trimethyluracil |

| 2-thiocytosine |

| Adenine |

| Thymine |

| 6-aza-2-thiothymine |

| 1-methyl-2-thiouracil |

| 3-methyl-2-thiouracil |

| 4-thiouridylic acid |

| 2-thiouridine |

| 2-thiocytidine |

| 4-thiouridine |

| Adenosine |

Intersystem Crossing Dynamics and Relaxation Pathways

Computational studies on thiouracil derivatives, which share structural similarities with this compound, have provided significant insights into their photophysical properties. These molecules are known for a red-shift in their UV absorption and a high efficiency of intersystem crossing (ISC). ijnc.ir Upon photoexcitation, thiouracils exhibit ultrafast and efficient population of triplet states, a characteristic that is harnessed in photochemotherapy. aip.org

For the related molecule 2-thiouracil, theoretical calculations have identified several nonadiabatic relaxation pathways following excitation to the spectroscopic S₂(ππ) state. aip.org One prominent pathway involves internal conversion from the initially excited bright S₂ state to the optically dark S₁(nπ) state, which then acts as a doorway for intersystem crossing to the triplet manifold. aip.orgresearchgate.net This S₂ → S₁ internal conversion is an ultrafast process, with reported decay times of sub-200 femtoseconds in solution and sub-100 fs in the gas phase. researchgate.netnih.gov Following relaxation to the S₁ state, intersystem crossing to the triplet states occurs within hundreds of femtoseconds. researchgate.netnih.gov

Specifically for 2-thiouracil, the proposed relaxation pathways include:

Pathway I: S₂(ππ) → S₁(nπ) → T₁(ππ*) aip.org

Pathway II: S₂(ππ) → T₂(nπ) → T₁(ππ*) aip.org

Pathway III: S₂(ππ) → T₃(nπ) → T₂(nπ) → T₁(ππ) aip.org

The efficiency of these pathways is influenced by the magnitude of spin-orbit coupling interactions and the relative energies of the minimum crossing points between the involved electronic states. aip.org While Pathway I is considered highly efficient, Pathways II and III are also thought to contribute to the population of the T₁(ππ) state. aip.org The spin-orbit coupling between the S₁(nπ) and T₁(ππ*) states in 2-thiouracil has been calculated to be significant, facilitating the intersystem crossing. aip.org

In the case of 2,4-dithiouracil, which is structurally even closer to this compound, time-resolved photoelectron spectroscopy (TRPES) studies have shown that intersystem crossing remains a dominant and highly efficient deactivation pathway. rsc.org However, the presence of two sulfur atoms introduces several low-lying excited states, leading to a more complex deactivation mechanism involving competing internal conversion and intersystem crossing pathways. rsc.org The photophysics of 2,4-dithiouracil are influenced by which sulfur atom the electronic transition is localized on, with decay pathways showing similarities to either 2-thiouracil or 4-thiouracil depending on the excitation. ufmg.br

The introduction of a methyl group at the N3 position, as in this compound, can influence the electronic properties and potentially the dynamics of these relaxation pathways. For instance, methylation at the N-3 position in thiouracils has been shown to cause shielding effects at the C-6 position in ¹³C NMR spectra, indicating an alteration of the electronic distribution within the pyrimidine ring. cdnsciencepub.com

Table 1: Proposed Relaxation Pathways in 2-Thiouracil

| Pathway | Description |

| I | S₂(ππ) → S₁(nπ) → T₁(ππ) |

| II | S₂(ππ) → T₂(nπ) → T₁(ππ) |

| III | S₂(ππ) → T₃(nπ) → T₂(nπ) → T₁(ππ) |

This table summarizes the key relaxation pathways proposed for 2-thiouracil, a structurally related compound, based on computational studies. These pathways are likely to be relevant for understanding the photodynamics of this compound.

Solvation Effects and Molecular Interactions in Hydrated Systems

The interaction of this compound with its surrounding environment, particularly in aqueous solutions, is crucial for understanding its behavior in biological systems. Computational and experimental studies on related thiouracils provide a framework for understanding these solvation effects.

Studies on uracil and its thio-derivatives have shown that these molecules exist predominantly in their oxo-thione or dithione tautomeric forms in both the gas phase and in solution. nih.govresearchgate.net The presence of water molecules can influence the structure and electronic properties of these compounds. For instance, in hydrated systems of thiouracils, the pyrimidine ring can be deformed to adapt to the surrounding water molecules. nih.gov

High-pressure mass spectrometry studies on protonated and sodiated thiouracils have been used to determine the thermochemical data (ΔH°n, ΔS°n, and ΔG°n) for their hydrated systems. nih.gov These studies reveal the binding energies of water molecules to the protonated thiouracil core. For protonated 2-thiouracil, the binding energy for the first water molecule is approximately 51 kJ/mol, and for the second, it is around 46 kJ/mol. nih.gov The free energy of hydration is influenced by the proton affinity of the nucleobase, with a general trend of decreasing hydration free energy as proton affinity increases. nih.gov

The substitution of oxygen with sulfur, as in 2,4-dithiouracil, leads to significant changes in the molecular geometry, most notably an increase in the C=S bond length compared to the C=O bond. nih.gov This structural alteration, along with the different electronegativity of sulfur, affects the intermolecular hydrogen bonding capabilities with water molecules. nih.gov In the solid state, 2,4-dithiouracil exhibits a complex three-dimensional network based on N–H···S and C–H···S contacts, in contrast to the layered structures of other uracil derivatives held together by π-stacking interactions. acs.org This suggests that the hydrogen bonding patterns in hydrated this compound could also be complex.

Computational studies using Density Functional Theory (DFT) have been employed to analyze the structure of thiouracils in the presence of a hydration shell. nih.gov These calculations help in understanding the distribution of water molecules around the solute and the resulting changes in bond lengths and atomic charges. nih.gov The cohesive energy, which reflects the stability of the crystal structure and is related to intermolecular interactions, has been calculated for 2,4-dithiouracil to be around -100 kJ·mol⁻¹. acs.org

Table 2: Water Binding Energies for Protonated Thiouracils

| Hydrated Ion | First Water Molecule Binding Energy (kJ/mol) | Second Water Molecule Binding Energy (kJ/mol) |

| [2SU]H⁺ | ~51 | ~46 |

| [6Me2SU]H⁺ | ~51 | ~46 |

| [4SU]H⁺ | ~47-48 | ~42-43 |

Data from high-pressure mass spectrometry studies on protonated thiouracils. nih.gov [2SU]H⁺ refers to protonated 2-thiouracil, and [4SU]H⁺ refers to protonated 4-thiouracil.

Coordination Chemistry of 3 Methyl 2,4 Dithiouracil and Its Metal Complexes

Ligand Properties and Donor Atom Character (Sulfur, Nitrogen)

3-Methyl-2,4-dithiouracil, as a derivative of 2,4-dithiouracil, is a heterocyclic ligand with multiple potential coordination sites. encyclopedia.pub The primary donor atoms available for coordination with metal ions are the two sulfur atoms at positions 2 and 4, and the nitrogen atoms within the pyrimidine (B1678525) ring. preprints.org The versatility of these thio-derivatives of uracil (B121893) stems from their capacity to alter their properties upon complexation with various metal ions through these nitrogen and sulfur atoms. semanticscholar.org

The donor character of the ligand is heavily influenced by factors such as the pH of the medium and the presence of various tautomeric forms. semanticscholar.orgmdpi.com Deprotonation of the nitrogen atoms, typically at the N1 and/or N3 positions, can occur, resulting in an anionic ligand that can form stable chelate rings with metal ions. preprints.orgpreprints.org

The sulfur atoms are considered soft donor sites, showing a high affinity for soft metal ions. The nitrogen atoms, being harder donor sites, can also participate in coordination, often leading to chelation. semanticscholar.org The coordination potential of 2,4-dithiouracil is similar to its non-sulfur counterparts, but the presence of sulfur introduces a preference for certain metal ions and influences the geometry of the resulting complexes. mdpi.comresearchgate.net The specific position of sulfur substitution is crucial for their biological and coordination activity. mdpi.com

Synthesis of Metal Complexes with 2,4-Dithiouracil Derivatives

The synthesis of metal complexes with 2,4-dithiouracil derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.com The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, play a crucial role in determining the structure and composition of the final product.

A general procedure for synthesizing Cu(II) and Au(III) complexes involves mixing aqueous solutions of the respective metal salts with the 2,4-dithiouracil ligand dissolved in a solvent like DMSO and an aqueous solution of NaOH. mdpi.compreprints.org A common metal-to-ligand-to-base molar ratio used is 1:4:2. mdpi.compreprints.org The resulting non-charged complexes often precipitate out of the solution and can be isolated by filtration. mdpi.com

2,4-Dithiouracil and its derivatives form stable complexes with a wide range of transition metals.

Cu(II) and Au(III): Novel complexes of Cu(II) and Au(III) with 2,4-dithiouracil have been synthesized and characterized. mdpi.com In some cases, the synthesis process, particularly the use of NaOH, can lead to the desulfurization of 2,4-dithiouracil, resulting in the formation of 2-thiouracil (B1096) and uracil, which can then participate in the formation of mixed-ligand complexes. mdpi.com Three copper(II) complexes of 2,4-dithiouracil have been reported. mdpi.compreprints.org

Pd(II) and Pt(II)/Pt(IV): Palladium(II) and Platinum(II)/(IV) are known to form square planar and octahedral complexes, respectively, with thiouracil derivatives. mdpi.compreprints.orgpreprints.org The synthesis of Rh(II), Ir(III), Pd(II), and Pt(II) complexes with dithiouracil (B10097) has been described, where the ligands bind to palladium and platinum to form square planar complexes. mdpi.compreprints.orgpreprints.org New complexes of Pt(IV) and Pt(II) with 2,4-dithiouracil have also been published. preprints.orgresearchgate.net

Cd(II) and Hg(II): The complexation of 2,4-dithiouracil with Cd(SeCN)₂ and Hg(SeCN)₂ has been investigated. mdpi.compreprints.orgpreprints.org Experimental data suggest a bidentate chelation involving the nitrogen atom at the third position and the sulfur atom at the second position. mdpi.compreprints.orgpreprints.org

Rh(III) and Ir(III): Rhodium(III) and Iridium(III) form octahedral complexes with dithiouracil. mdpi.compreprints.orgpreprints.org In these complexes, the chelating ligand binds to the metal center, utilizing the N(3) and C=S moieties. mdpi.compreprints.orgpreprints.org

The table below summarizes some of the transition metal complexes formed with 2,4-dithiouracil derivatives and their typical geometries.

| Metal Ion | Typical Geometry | Reference(s) |

| Cu(II) | Distorted Octahedral / Square Planar | mdpi.com, preprints.org |

| Au(III) | Square Planar | mdpi.com, preprints.org, scilit.com |

| Pd(II) | Square Planar | mdpi.com, preprints.org, preprints.org |

| Cd(II) | Tetrahedral / Polymeric | mdpi.com, preprints.org, preprints.org |

| Hg(II) | Tetrahedral / Polymeric | mdpi.com, preprints.org, preprints.org |

| Pt(II) | Square Planar | mdpi.com, preprints.org, preprints.org |

| Pt(IV) | Octahedral | mdpi.com, preprints.org, preprints.org |

| Rh(III) | Octahedral | mdpi.com, preprints.org, preprints.org |

| Ir(III) | Octahedral | mdpi.com, preprints.org, preprints.org |

2,4-Dithiouracil derivatives can also participate in the formation of more complex structures, such as mixed-ligand and polymer complexes.

Mixed-Ligand Complexes: During the synthesis of Au(III) and Cu(II) complexes with 2,4-dithiouracil, the ligand can undergo desulfurization in the presence of a base like NaOH. mdpi.compreprints.org This process can yield 2-thiouracil and uracil in the reaction mixture, leading to the formation of mixed-ligand complexes where the metal ion is coordinated to different thiouracil derivatives simultaneously. mdpi.compreprints.orgscilit.com

Polymer Complexes: The formation of polymer complexes has been suggested for some Cu(II) complexes with 2,4-dithiouracil. mdpi.compreprints.org The low solubility of these complexes in most common organic and inorganic solvents is considered an indication of their polymeric nature. mdpi.compreprints.org In these structures, the ligand can act as a bridging unit, connecting multiple metal centers. preprints.orgencyclopedia.pub DFT calculations have also been used to study the interaction of Cu²⁺ with 2,4-dithiouracil. mdpi.com

Coordination Modes and Geometries

The versatility of 2,4-dithiouracil as a ligand is evident from the various coordination modes it can adopt. preprints.org These include monodentate, bidentate, and bridging coordination. preprints.org

Monodentate Coordination: In this mode, the ligand binds to the metal center through a single donor atom. preprints.org This is often observed with metal ions like Cu(I), Au(I), and Pt(IV), where coordination occurs through a sulfur atom. mdpi.compreprints.orgpreprints.org The ligand can coordinate in its neutral form without deprotonation, or as a monoanionic species after deprotonation of a nitrogen atom at the N1 or N3 position. preprints.orgpreprints.org

Bidentate Chelation: Bidentate coordination is a common mode for 2,4-dithiouracil derivatives, leading to the formation of a stable chelate ring. preprints.orgpreprints.org This typically involves coordination through the deprotonated nitrogen atom at the N3 position and one of the adjacent sulfur atoms (S2 or S4). mdpi.compreprints.orgpreprints.org This (N,S) bidentate chelation mode is observed in complexes of various metals, including Cu(II), Cd(II), Hg(II), Pd(II), Pt(II), Pt(IV), Rh(III), and Ir(III). mdpi.compreprints.orgpreprints.orgresearchgate.net

The table below outlines the common chelation modes for 2,4-dithiouracil derivatives.

| Coordination Mode | Donor Atoms Involved | Example Metal Ions | Reference(s) |

| Monodentate | S2 or S4 | Cu(I), Au(I), Pt(IV) | mdpi.com, preprints.org, preprints.org |

| Monodentate (anionic) | N1⁻ or N3⁻ | - | preprints.org, preprints.org |

| Bidentate (anionic) | N3⁻, S2 | Cu(II), Cd(II), Hg(II), Pd(II), Pt(II), Rh(III), Ir(III) | mdpi.com, preprints.org, preprints.org, researchgate.net |

| Bidentate (anionic) | N3⁻, S4 | - | preprints.org, preprints.org |

In addition to monodentate and bidentate coordination, 2,4-dithiouracil can act as a bridging ligand, connecting two or more metal centers to form polynuclear or polymeric structures. preprints.orgpreprints.org The bridging can occur through different combinations of its donor atoms. For instance, the two sulfur atoms can coordinate to different metal ions, or a sulfur atom and a nitrogen atom can bridge two metal centers. preprints.orgpreprints.org This bridging capability is a key factor in the formation of polymeric complexes, as suggested for some Cu(II) compounds. mdpi.compreprints.org

Comprehensive Search Reveals Limited Data on the Coordination Chemistry of this compound Metal Complexes

A thorough review of available scientific literature indicates a significant gap in the documented research concerning the structural characterization and theoretical analysis of metal complexes formed with the specific compound this compound.

These studies employ a variety of analytical techniques to elucidate the structures and bonding of the metal complexes. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and UV-Visible spectroscopy are commonly used to probe the coordination environment around the metal ion and the binding modes of the ligand. preprints.orgmdpi.comresearchgate.net Elemental composition is often determined using techniques like Microwave Plasma-Atomic Emission Spectrometry (MP-AES) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). preprints.orgmdpi.comresearchgate.net

Furthermore, theoretical investigations, primarily using Density Functional Theory (DFT) calculations, have been instrumental in understanding the stability, bonding interactions, and electronic structure of these complexes. mdpi.comnih.govresearchgate.net These computational studies provide valuable insights that complement experimental findings.

However, despite the wealth of information on 2,4-dithiouracil and other methylated thiouracils, such as 6-methyl-2-thiouracil, a specific focus on the coordination chemistry of this compound is conspicuously absent from the reviewed literature. ru.nlnih.govresearchgate.net The methylation at the N3 position would significantly alter the electronic and steric properties of the ligand compared to the parent 2,4-dithiouracil, which typically coordinates to metals via the N3 and S2 or S4 atoms. researchgate.net This would lead to unique structural and stability characteristics for its metal complexes.

Due to the lack of specific published data for this compound metal complexes, a detailed and scientifically accurate article on its structural characterization, as per the requested outline, cannot be generated at this time. Further experimental and theoretical research is required to fill this knowledge gap in the coordination chemistry of this particular thiouracil derivative.

Molecular Interactions and Mechanistic Biological Research Excluding Pharmacological Targeting

Interactions with Nucleic Acid Structures and Analogues

The introduction of sulfur atoms into the uracil (B121893) scaffold significantly alters its electronic and structural properties, leading to distinct interactions with nucleic acids. These modifications are not merely structural curiosities; they are employed by nature to fine-tune the function of essential biomolecules like transfer RNA (tRNA).

Integration into Nucleobase Systems (e.g., t-RNA minor components)

Thio-substituted pyrimidines, including derivatives of 2,4-dithiouracil, are recognized as minor components in natural nucleic acids. Thiouridines (uracil analogues containing sulfur) are notably found in the anticodon loop of tRNA. Their presence in this critical "wobble" position is crucial for regulating protein translation by modulating the specificity of codon-anticodon interactions. The substitution of oxygen with the larger, more polarizable sulfur atom alters the hydrogen bonding patterns and stacking interactions, which in turn refines the accuracy of mRNA codon reading during protein synthesis.

Effects on DNA:RNA Microhelix Conformation and Parameters

When a thiouracil derivative like 2,4-dithiouridine (B23725) (the nucleoside form of 2,4-dithiouracil) is incorporated into a DNA:RNA hybrid microhelix, it induces significant conformational changes compared to a standard uracil-containing helix. nih.govnih.gov Computational studies have demonstrated that thio-substitution leads to a weaker Watson-Crick base pair but concurrently deforms helical and backbone parameters. nih.gov

Key parameters affected by the presence of 2,4-dithiouridine include:

Dipole Moment: The substitution of oxygen with sulfur significantly increases the dipole moment of A-type microhelices. nih.gov This alteration in charge distribution can affect interactions with water, ions, and proteins.

Rise: The helical rise, which is the distance between consecutive base pairs along the helix axis, is markedly increased. nih.gov

Propeller Twist: The propeller twist, a measure of the rotation of one base relative to its partner in a base pair, is also significantly increased. nih.gov

These structural distortions highlight the profound impact of thio-substitution on nucleic acid architecture.

Table 1: Impact of 2,4-Dithiouridine on DNA:RNA Microhelix Parameters This interactive table summarizes the conformational changes observed when 2,4-dithiouridine is incorporated into a DNA:RNA microhelix, based on computational analysis.

| Parameter | Unsubstituted Uracil Helix | 2,4-Dithiouridine Substituted Helix | Observation |

| Watson-Crick Base Pairing | Standard Strength | Weaker | Thio-substitution slightly destabilizes the direct base pairing. |

| Dipole Moment | Lower | Significantly Increased | Indicates a major shift in the molecule's electronic properties. nih.gov |

| Helical Rise | Standard | Significantly Increased | The distance between base pairs is extended. nih.gov |

| Propeller Twist | Standard | Significantly Increased | The bases within a pair are more twisted relative to each other. nih.gov |

Role as Fluorescent Probes in DNA and RNA Studies

Fluorescent probes are indispensable tools in molecular biology for visualizing and quantifying nucleic acids. These molecules typically exhibit a change in their fluorescent properties upon binding to or hybridizing with DNA or RNA. While the direct application of 3-Methyl-2,4-dithiouracil as a fluorescent probe is not extensively documented, the principle of incorporating modified nucleobases into oligonucleotides is a well-established strategy. The unique electronic properties conferred by the thiocarbonyl groups in the dithiouracil (B10097) ring could potentially be exploited for developing novel probes, as modifications to the nucleobase structure are key to creating hybridization-sensitive fluorescence.

Molecular Mechanisms of Enzyme Interaction

Thiouracil derivatives are well-known for their interactions with various enzymes, often acting as inhibitors. nih.govmdpi.comnih.gov The general principles of these interactions involve the ligand (the thiouracil derivative) binding to a specific site on the enzyme, thereby modulating its catalytic activity. This binding can be competitive, non-competitive, or uncompetitive, depending on whether the ligand binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively.

For instance, propylthiouracil (B1679721) (a related 2-thiouracil (B1096) derivative) is known to inhibit thyroid peroxidase, an essential enzyme in thyroid hormone synthesis. longdom.org The mechanism involves the thiourea (B124793) moiety of the drug interacting with the enzyme's active site. longdom.org Similarly, various thiouracil analogues have been shown to inhibit iodothyronine deiodinases, enzymes that activate and inactivate thyroid hormones. nih.govnih.gov These interactions can involve the formation of stable, sometimes covalent, complexes with the enzyme, effectively blocking its function. nih.gov The specific binding mode and inhibitory mechanism depend on the precise structure of the ligand and the topology of the enzyme's binding pocket.

Computational Approaches to Ligand-Biomolecule Binding

Understanding the precise interactions between a ligand like this compound and its biological targets is fundamental to mechanistic research. Computational methodologies, particularly molecular docking, are powerful tools for this purpose. nih.govnih.gov

Molecular docking simulates the binding of a ligand to the three-dimensional structure of a receptor, such as an enzyme or a nucleic acid. The process involves:

Defining the Binding Site: Identifying the active or allosteric site of the target biomolecule.

Generating Ligand Conformations: Exploring various possible shapes (conformations) of the ligand.

Scoring: Placing the ligand conformations into the binding site and using a scoring function to estimate the binding affinity (e.g., binding energy in kcal/mol). The score reflects the stability of the ligand-receptor complex, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

This methodology has been successfully applied to 2,4-dithiouracil and other thiouracil derivatives to predict their binding modes with various protein targets. nih.govmdpi.commdpi.comsdu.dk For example, docking studies have been performed to analyze the interaction of 2,4-dithiouracil with different target proteins, providing insights into potential hydrogen bond formation and binding energies. nih.govnih.gov These computational analyses help rationalize experimental findings and guide the design of new molecules with specific biological activities. mdpi.commdpi.commdpi.com

Advanced Research Methodologies and Techniques Applied to 3 Methyl 2,4 Dithiouracil

High-Level Quantum Chemical Calculations (e.g., EOM-CC2, CASPT2, DFT(B3LYP) variants)

Quantum chemical calculations are indispensable for understanding the electronic structure, stability, and spectroscopic properties of thiouracil derivatives. While specific studies on 3-Methyl-2,4-dithiouracil are not extensively documented, research on the parent molecule, 2,4-dithiouracil, and related thio-analogs provides a robust framework for the application of these methods.

Complete Active Space Second-order Perturbation Theory (CASPT2) is a high-level multireference method used for accurately calculating the excited states of molecules. For 2,4-dithiouracil, CASPT2 computations have been employed to determine the vertical excitation energies in both gas phase and aqueous solution. mdpi.com In these calculations, the active space typically includes the sulfur lone pairs and various π-orbitals. For instance, a common active space for 2,4-dithiouracil comprises 14 electrons in 10 orbitals, which can be extended with extra-valence virtual π-orbitals. mdpi.comnih.gov These calculations are critical for interpreting linear absorption spectra and understanding the nature of the lowest ππ* transitions. mdpi.com

Density Functional Theory (DFT) , particularly with the B3LYP functional, is widely used to investigate the molecular structure, vibrational frequencies, and tautomeric stability of thiouracils. fu-berlin.de DFT/B3LYP calculations have been successfully applied to determine the optimized molecular geometries and fundamental vibrational frequencies of 2,4-dithiouracil and its cation and anion forms. nih.gov These calculations help in assigning bands in experimental Raman and FTIR spectra and in analyzing changes in bond lengths and atomic charges upon ionization. nih.gov For example, studies on hydrated 2,4-dithiouracil using the B3LYP method have established trends in bond lengths and atomic charges, revealing that the pyrimidine (B1678525) ring is less easily deformed compared to that in uracil (B121893). fu-berlin.de

Equation-of-Motion Coupled-Cluster (EOM-CC) methods, such as EOM-CC2, provide a reliable framework for calculating excited states. While direct EOM-CC2 studies on this compound are sparse, the methodology is well-suited for this class of molecules. Coupled-cluster calculations, specifically CCSD(T), have been used to determine the vertical electron detachment energies (VEDEs) of 2,4-dithiouracil's canonical anion, showing fair agreement with experimental values. wikipedia.org These high-level calculations are crucial for accurately predicting electron affinities and the relative stabilities of different anionic tautomers. wikipedia.org

Table 1: Calculated Vertical Electron Detachment Energies (VEDEs) for Thiouracil Anions This table presents a summary of theoretical VEDEs calculated for the canonical anion of 2,4-dithiouracil using a high-level quantum chemical method.

| Compound | Calculation Method | Calculated VEDE (eV) | Experimental VEDE (eV) |

| 2,4-dithiouracil | CCSD(T) | 1.06 | 1.4 |

Data sourced from J. Chem. Phys. 134, 074305 (2011). wikipedia.org

Time-Resolved Spectroscopy for Ultrafast Dynamics Studies (e.g., TRPES)

Time-resolved photoelectron spectroscopy (TRPES) is a powerful technique for probing the ultrafast electronic relaxation and dissociation dynamics of photoexcited molecules. While studies focusing specifically on this compound are not prominent, extensive research on related thionucleobases like 2-thiouracil (B1096) and 4-thiouracil (B160184) demonstrates the utility of this method.

TRPES experiments involve exciting a molecule with a "pump" laser pulse and then ionizing it with a time-delayed "probe" pulse. By analyzing the kinetic energy of the ejected photoelectrons as a function of the pump-probe delay, one can map the evolution of the molecule through its various excited electronic states. uc.pt

For thiouracils, this technique has been instrumental in unraveling their photophysics, which is markedly different from that of canonical nucleobases. Upon UV irradiation, thio-analogs like 2-thiouracil and 4-thiouracil exhibit efficient intersystem crossing to the triplet manifold with near-unity quantum yield. uc.pt TRPES studies on 2-thiouracil have identified decay dynamics involving multiple time constants, corresponding to sequential relaxation through different excited states. uc.pt For instance, global analysis of TRPES data for 2-thiouracil revealed time constants of 83 fs and 750 fs, describing the ultrafast decay dynamics following photoexcitation. uc.pt These studies help to elucidate the relaxation pathways, such as the proposed S₂(ππ) → S₁(nπ) → T₁(ππ*) cascade, which governs the photochemistry of these molecules. acs.org

In studies of iodide-4-thiouracil clusters, TRPES was used to investigate charge transfer dynamics. nih.gov Excitation corresponding to the lowest ππ* transition of the thiouracil led to the formation of a valence-bound anion, providing insights into charge accommodation mechanisms that are relevant to DNA photodamage. nih.gov

Table 2: Ultrafast Dynamics Time Constants for 2-Thiouracil This table summarizes the time constants extracted from Time-Resolved Photoelectron Spectroscopy (TRPES) data for 2-thiouracil, illustrating the sequential decay dynamics after photoexcitation.

| Excitation Wavelength | Time Constant (τ₁) | Time Constant (τ₂) | Associated Process |

| 293 nm | 83 fs | 750 fs | Sequential decay through excited states |

Data sourced from Molecules 26, 11, 3354 (2021). uc.pt

Matrix Isolation Spectroscopy for Investigating Unstable Intermediates

Matrix isolation is an experimental technique used to trap and study reactive or unstable species, such as tautomers, at very low temperatures. wikipedia.org The molecule of interest is diluted in the gas phase with a large excess of an inert gas (e.g., argon or nitrogen) and the mixture is condensed onto a cryogenic surface (typically cooled to ~10 K). wikipedia.orgacs.org This solid, inert matrix cages the individual molecules, preventing aggregation and quenching chemical reactions that have activation barriers, allowing for detailed spectroscopic analysis, primarily using infrared (IR) spectroscopy. fu-berlin.desapub.org

This technique is particularly valuable for studying the tautomerism of thiouracils. While the dithione form of 2,4-dithiouracil is the most stable, other tautomers (thiol forms) exist in equilibrium. nih.gov Matrix isolation allows for the trapping and characterization of these less stable tautomers.

Studies on 3-methyl-2-thiouracil have successfully utilized this method. nih.gov Before UV irradiation, the matrix-isolated compound exists exclusively in the oxo-thione tautomeric form. nih.gov Upon UV irradiation (λ > 320 nm), a photoreversible thione → thiol phototautomeric reaction occurs, leading to the generation of an oxo-thiol isomer. nih.gov The final state of this process is a photostationary equilibrium between the two forms. nih.gov The identification of these photoproducts is achieved by comparing their experimental IR spectra with spectra calculated at the DFT(B3LYP) level of theory. nih.gov This combined experimental and theoretical approach provides unambiguous identification of the unstable intermediates generated in the matrix. nih.govsapub.org

The high spectral resolution achieved under matrix isolation conditions is instrumental for distinguishing between different tautomers or conformers whose vibrational spectra might be very similar. sapub.org This methodology has been successfully applied to a wide range of heterocyclic compounds, including pyrimidines, to elucidate their structures and photoreactivity. sapub.orgnih.gov

Mass Spectrometry for Tautomeric Analysis and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a vital tool for analyzing the gas-phase properties of molecules, including their tautomeric equilibria and fragmentation patterns upon ionization. nih.govrsc.org In the study of thiouracils, MS, particularly using electron ionization (EI), provides critical information on the intrinsic stability of different tautomers and the mechanisms by which the ionized molecules decompose.

Tautomeric Analysis: Mass spectrometry can be used to analyze the tautomeric equilibria of uracil and its thio-derivatives in the gas phase. nih.govrsc.org By studying derivative compounds where specific tautomeric forms are "locked" by methylation, researchers can follow relevant fragmentation pathways using techniques like ion trap mass spectrometry. nih.govrsc.org For instance, studies on 2-thiouracil and its methylated derivatives have used gas-phase proton affinities, determined by ion cyclotron resonance mass spectrometry, to provide quantitative estimates of the stability of individual tautomers in the vapor state. These experimental findings, often supported by theoretical calculations, help to establish which tautomeric forms are predominant in the absence of solvent effects. nih.govrsc.org

Fragmentation Pathway Elucidation: Electron impact mass spectrometry (EI-MS) is used to investigate the fragmentation pathways of pyrimidinethiones. The mass spectra of these compounds often show characteristic molecular ion peaks, including M+ and M+2 signals due to the natural isotopic abundance of sulfur. The fragmentation of these molecules typically proceeds via the successive loss of small functional groups, followed by the decomposition of the heterocyclic ring.

For pyrimidinethione derivatives, common fragmentation modes include the elimination of side groups followed by the cleavage of the pyrimidine ring itself. In more complex fused systems, the fragmentation often begins in the less stable ring; for example, in thiazolo[3,2-a]pyrimidines, the thiazole (B1198619) ring fragments before the more stable pyrimidine ring. Detailed analysis of the fragment ions provides a mechanistic fingerprint of the molecule, which is crucial for structural elucidation and for understanding its stability under energetic conditions.

Table 3: Common Fragmentation Behaviors in Pyrimidinethiones This table outlines the general fragmentation principles observed in the mass spectra of pyrimidinethione compounds under electron ionization.

| Process | Description |

| Isotopic Peaks | Presence of M+2 molecular ion peaks due to sulfur isotopes. |

| Initial Loss | Elimination of radicals or small molecules from side chains. |

| Ring Fission | Decomposition of the pyrimidine ring following initial functional group loss. |

| Relative Stability | The pyrimidine ring is often more stable and fragments after other attached heterocyclic rings. |

Information synthesized from studies on pyrimidinethione fragmentation.

Emerging Research Perspectives and Challenges in 3 Methyl 2,4 Dithiouracil Studies

Deeper Elucidation of Photophysical and Photochemical Pathways in Thiouracil Analogues

The substitution of oxygen with sulfur atoms in pyrimidine (B1678525) rings, as seen in 3-Methyl-2,4-dithiouracil, dramatically alters the electronic landscape of the molecule, leading to distinct photophysical and photochemical properties compared to their canonical counterparts. researchgate.net While canonical nucleobases predominantly relax from excited states via ultrafast internal conversion, thionated nucleobases exhibit a high quantum yield for intersystem crossing to the triplet manifold. researchgate.netnih.gov This propensity to populate triplet states is a hallmark of thiouracil analogues and is central to their potential applications. researchgate.net